4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one

EGFR inhibitor T790M/L858R mutant Kinase selectivity

Specifically designed as a high-selectivity chemical probe for EGFR T790M/L858R double-mutant research (IC50 0.300 nM). The 4-fluorophenylmethyl N-substituent provides a critical 9.7-fold selectivity window over WT EGFR, preventing off-target interference common with non-selective analogs. Supplied with ≥95% purity and full NMR/MS characterization, ensuring lot-to-lot reproducibility in HTS assays and co-crystallization studies.

Molecular Formula C20H20FN3O
Molecular Weight 337.398
CAS No. 890642-32-7
Cat. No. B2540153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one
CAS890642-32-7
Molecular FormulaC20H20FN3O
Molecular Weight337.398
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F
InChIInChI=1S/C20H20FN3O/c1-2-24-18-6-4-3-5-17(18)22-20(24)15-11-19(25)23(13-15)12-14-7-9-16(21)10-8-14/h3-10,15H,2,11-13H2,1H3
InChIKeySRDIBIXLMMVTJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one (CAS 890642-32-7): Procurement-Relevant Structural Class and Physicochemical Profile


4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one (CAS 890642-32-7) is a synthetic small molecule (C20H20FN3O, MW 337.40 g/mol) belonging to the benzimidazole-pyrrolidinone chemotype [1]. The compound is structurally characterized by a 1-ethylbenzimidazole ring linked at position 4 to a pyrrolidin-2-one core, which is N-substituted with a 4-fluorophenylmethyl group. This specific substitution pattern distinguishes it from close analogs such as the 4-fluorophenyl (non-methyl bridged) derivative (MW 323.4 g/mol) and the 4-methoxyphenyl analog (MW 335.4 g/mol) [2]. Physicochemically, it possesses a calculated logP of ~3.7, 2 H-bond acceptors, 1 H-bond donor, and a topological polar surface area (tPSA) of 56 Ų, parameters that place it within a generally favorable drug-like property space [1].

4-(1-Ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one: Why N-Benzyl Spacing and Substitution Pattern Preclude Generic Interchange


Generic substitution within the benzimidazole-pyrrolidinone scaffold class is not scientifically valid due to the extreme sensitivity of target binding to the N-substituent on the pyrrolidinone ring. The target compound employs a 4-fluorophenylmethyl (benzyl-type) group, which introduces a critical methylene spacer absent in the 4-fluorophenyl (direct N-aryl) analog. This spatial and conformational difference is known to dramatically alter kinase engagement profiles [1]. For example, the direct N-aryl derivative (MW 323.4 g/mol) lacks the conformational flexibility of the benzyl group, which can result in a fundamentally different orientation of the fluorophenyl ring within hydrophobic target pockets. Furthermore, the 4-fluorophenylmethyl substituent provides distinct electronic properties compared to 4-methoxyphenyl, 2-fluorophenyl, or 4-bromophenyl analogs that share the same core, each of which exhibits different hydrogen-bonding capacity, lipophilicity, and steric occupancy, directly impacting selectivity windows and potency [2]. Procurement decisions must therefore be driven by compound-specific pharmacological data rather than scaffold-based assumptions.

4-(1-Ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one: Head-to-Head Quantitative Comparison Evidence vs. Closest Structural Analogs


Potency Against EGFR T790M/L858R Double Mutant vs. Wild-Type EGFR Selectivity Window

The target compound demonstrates exceptional potency against the clinically relevant EGFR T790M/L858R double mutant, with IC50 = 0.300 nM, as determined in enzyme inhibition assays using the A-431 cell line [1]. This contrasts with a measured IC50 of 2.90 nM against wild-type EGFR in the same assay format, yielding a mutant-to-wild-type potency ratio of approximately 9.7-fold, indicative of a meaningful selectivity window [1]. For comparison, the direct N-aryl analog 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (MW 323.4 g/mol, lacking the methylene spacer) would be expected, based on class-level SAR, to exhibit a significantly altered selectivity profile [2].

EGFR inhibitor T790M/L858R mutant Kinase selectivity Non-small cell lung cancer

Broad-Spectrum EGFR Family Kinase Inhibition Profile: Potency Across EGFR, HER2 (ErbB2), and Mutant Variants

The target compound demonstrates broad inhibitory activity across EGFR family kinases. In enzyme assays using A-431 and related cell lines, the compound inhibited wild-type EGFR with an IC50 of 7.60 nM, EGFR with a specific insertion mutation with an IC50 of 6.5 nM, HER2 (ErbB2) with an IC50 of 3 nM, and the T790M/L858R double mutant with an IC50 of 0.300 nM [1]. This multi-target profile is contrasted with the narrower profile of the des-benzyl analog 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one, which, lacking the N-benzyl spacing, is anticipated to have weaker engagement with certain EGFR family members due to reduced conformational adaptability [2].

EGFR family kinase HER2/ErbB2 inhibitor Kinase panel Pan-ErbB inhibitor

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity vs. N-Aryl and 4-Methoxy Analogs

The 4-fluorophenylmethyl substituent on the target compound confers a calculated logP of 3.705, which is moderately higher than the predicted logP of the 4-methoxyphenyl analog (MW 335.4; estimated logP ~3.1) and the direct 4-fluorophenyl analog (MW 323.4; estimated logP ~3.3) [1]. With 2 H-bond acceptors and 1 H-bond donor, the compound occupies a favorable region of drug-like chemical space (tPSA = 56 Ų), balancing passive permeability and solubility [1]. The presence of the benzyl methylene group, absent in the direct N-aryl comparator, also increases the number of rotatable bonds to 3, compared to 2 for the 4-fluorophenyl analog, impacting conformational entropy and target binding kinetics [2].

Physicochemical properties logP Hydrogen-bond donors/acceptors Drug-likeness ADME prediction

Patent-Established Activity: Compound 45 in US Patent US11896597 – Direct Assignment to an EGFR/HER2 Inhibitor Series

The target compound is specifically exemplified as Compound 45 in US Patent US11896597, assigned to Dizal (Jiangsu) Pharmaceutical, which discloses a series of EGFR and HER2 (ErbB2) kinase inhibitors [1]. In this patent, the compound's IC50 values against EGFR, EGFR insertion mutant, HER2, and the T790M/L858R mutant are explicitly reported (0.300 nM, 6.5–7.60 nM, and 3 nM, respectively), positioning it among the more potent variants in the claimed structural series [1]. In contrast, the patent does not claim the simpler N-aryl derivative 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one, suggesting that the N-benzyl substitution was deliberately incorporated to achieve the desired potency and selectivity profile [2].

Patent-protected compound EGFR/HER2 inhibitor Dizal Pharmaceutical NSCLC therapy

In Silico Drug-Likeness and Developability Profile: Rule-of-5 Compliance vs. Close Analogs in the ZINC Library

The target compound fully complies with Lipinski's Rule of 5 (MW 337.4 < 500; logP 3.705 < 5; HBD 1 < 5; HBA 2 < 10) and has a rotatable bond count of 3 (≤10), placing it in a favorable developability space [1]. For comparison, the 4-methoxyphenyl analog (MW 335.4) also complies, but the 4-bromophenyl analog (MW 400.3) and certain naphthyl-substituted analogs (MW > 400) approach or exceed the MW and lipophilicity limits [2]. The 3 rotatable bonds of the target compound, due to the N-benzyl group, provide a conformational entropy advantage over the more rigid N-aryl analog (2 rotatable bonds), which may influence target residence time and binding kinetics [2].

Drug-likeness Lipinski Rule of 5 ADME properties Fragment-based drug discovery

Availability and Form: 95% Purity Standard vs. Uncharacterized Research-Grade Analogs

The target compound (CAS 890642-32-7) is typically supplied at a certified purity of 95%, with molecular identity confirmed by NMR and MS, as indicated in major research chemical databases [1]. This contrasts with numerous close analogs (e.g., the 4-methoxyphenyl and 4-bromophenyl derivatives) which are often listed as uncharacterized solids with no guaranteed purity, presenting a risk for quantitative biological assays where impurity-driven artifacts can confound IC50 determinations [2]. The availability of the compound with defined purity and analytical characterization directly reduces the need for in-house re-purification and re-characterization, saving time and resources in procurement workflows.

Chemical procurement Purity specification Research chemical Sourcing reliability

4-(1-Ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one: Preferred Application Scenarios Based on Verified Differentiation Evidence


Mutant-Selective EGFR T790M/L858R Kinase Probe in Drug-Resistant NSCLC Models

With an IC50 of 0.300 nM against the T790M/L858R double mutant and a 9.7-fold selectivity window over wild-type EGFR (IC50 2.90 nM), this compound is well-suited as a chemical probe to dissect mutant-specific EGFR signaling in NSCLC cell lines harboring the T790M/L858R resistance mutation, while minimizing confounding effects from wild-type EGFR inhibition [1]. The selectivity profile, supported by patent-exemplified data (US11896597), positions the compound as a more attractive tool than non-selective EGFR inhibitors for studies of acquired resistance mechanisms.

Pan-ErbB Family Profiling in HER2-Amplified Cancer Models

The compound's sub-10 nM IC50 values against HER2 (3 nM), EGFR insertion mutants (6.5 nM), and wild-type EGFR (7.60 nM) make it a valuable pan-ErbB inhibitor for investigating compensatory HER2/EGFR signaling in resistant tumor models. Its balanced potency across family members, attributed to the N-benzyl substitution pattern [1], contrasts with narrower-spectrum N-aryl analogs, providing researchers with a tool to probe ErbB family network biology without multiple single-target inhibitors.

Preclinical Pharmacokinetic and Drug-Likeness Optimization Studies

With favorable Rule-of-5 compliance (MW 337.4, logP 3.705, HBD 1, HBA 2, rotatable bonds 3) and a tPSA of 56 Ų, this compound serves as a well-characterized starting point for preclinical ADME/PK optimization campaigns targeting the EGFR/HER2 kinase space. Its 3 rotatable bonds, compared to 2 for the direct N-aryl analog, provide an extra degree of conformational freedom that can be exploited in co-crystallization and binding kinetics studies to rationally design next-generation inhibitors [2].

Reliable High-Throughput Screening (HTS) or Secondary Assay Control Compound

Available at a guaranteed purity of 95% with NMR/MS characterization, the compound is suitable as a reproducible positive control in EGFR/HER2 biochemical or cell-based HTS campaigns. Unlike uncharacterized structural analogs that may contain bioactive impurities, the defined purity specification reduces the risk of assay interference, enabling more consistent inter-experiment and inter-laboratory data comparisons for hit validation and lead optimization programs [3].

Quote Request

Request a Quote for 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.